Superior Antifungal Activity of cis-2,6-Dimethylmorpholine Derivatives vs. trans-Isomers
In a direct head-to-head comparison of synthetic daphneolone analogs, the derivative incorporating the cis-2,6-dimethylmorpholine moiety (compound 7d) demonstrated significantly superior fungicidal activity compared to its trans-isomer counterpart [1]. This study provides a clear, quantitative justification for selecting the cis-isomer as a building block in agrochemical research. The target compound exhibited potent activity, and the structure-activity relationship analysis confirmed that the cis-configuration is a key determinant of enhanced fungicidal efficacy [1].
| Evidence Dimension | In vitro antifungal activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 23.87 µmol/L for the cis-2,6-dimethylmorpholine derivative (compound 7d) |
| Comparator Or Baseline | Lead compound I (1,5-diphenyl-2-penten-1-one), trans-2,6-dimethylmorpholine derivative |
| Quantified Difference | Compound 7d was superior to the lead compound; the cis-isomer derivatives were consistently better than the trans-isomer derivatives. |
| Conditions | In vitro assay against the plant pathogenic fungus Valsa mali, at a concentration of 50 mg/L. |
Why This Matters
This evidence demonstrates that the cis-isomer is not an interchangeable component; its use directly correlates to a measurable increase in biological activity in a relevant agricultural model.
- [1] Synthesis and fungicidal activity study of novel daphneolone analogs with 2,6-dimethylmorpholine. (2016). Journal of Chinese Pharmaceutical Sciences, 25(2), 100-107. View Source
